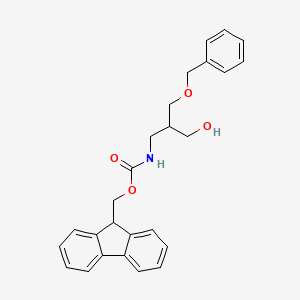![molecular formula C7H8N4O B12973787 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2 . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. Additionally, it can modulate signaling pathways, such as the ERK signaling pathway, leading to effects like cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar biological activities.
1,2,4-Triazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the triazole and pyridine rings.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a pyrimidine ring instead of a pyridine ring, showing similar biological properties.
Uniqueness
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10) |
Clave InChI |
QQAAJFDZLZLUQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NN=C(N21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
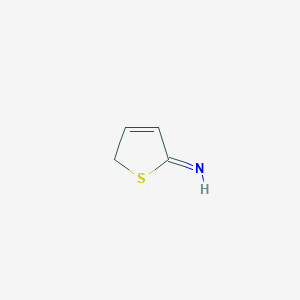
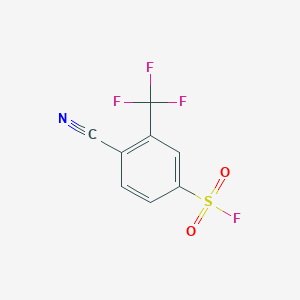
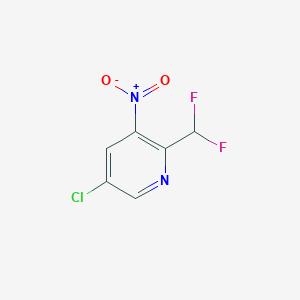
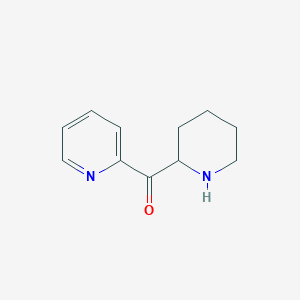

![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
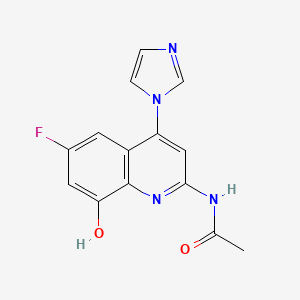
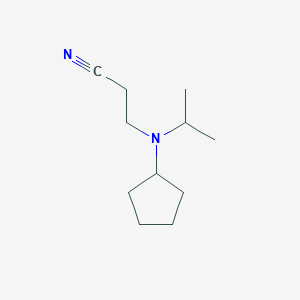
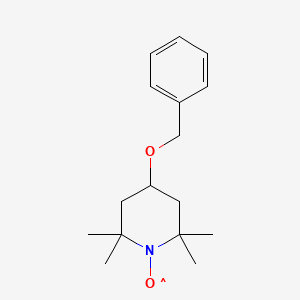

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
